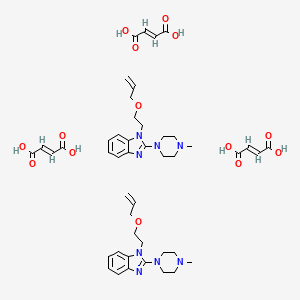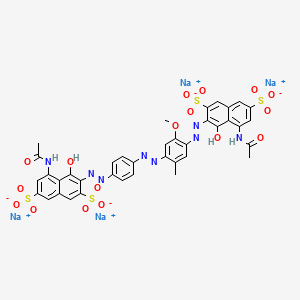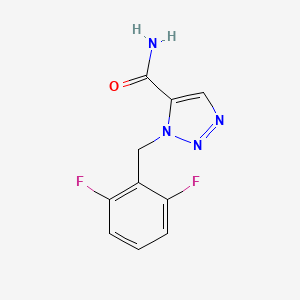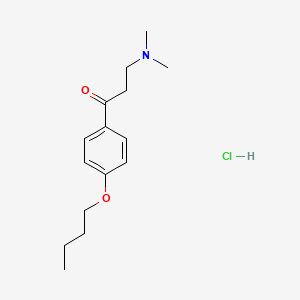
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes hydrazinecarboximidamide and phenyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the reaction of hydrazine derivatives with isocyanates or thioamides under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds to Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride may include other hydrazine derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields
属性
CAS 编号 |
126301-93-7 |
|---|---|
分子式 |
C12H18ClN5S |
分子量 |
299.82 g/mol |
IUPAC 名称 |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-phenylthiourea;hydrochloride |
InChI |
InChI=1S/C12H17N5S.ClH/c1-3-9(2)15-16-11(13)17(12(14)18)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H2,13,16)(H2,14,18);1H/b15-9+; |
InChI 键 |
OYBHYXBFTPNIPF-NSPIFIKESA-N |
手性 SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=CC=C1)C(=S)N)/C.Cl |
规范 SMILES |
CCC(=NN=C(N)N(C1=CC=CC=C1)C(=S)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















